

1-Methylthio-2-propanone as a flavoring agent in food science.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylthio-2-propanone

Cat. No.: B082341

[Get Quote](#)

Application Notes: 1-Methylthio-2-propanone in Food Science

1. Introduction and Chemical Profile

1-Methylthio-2-propanone (CAS No. 14109-72-9) is a sulfur-containing ketone recognized for its potent flavoring properties.^{[1][2]} It is also known by synonyms such as (Methylthio)acetone and Acetonyl methyl sulfide.^{[3][4]} This compound is a key component in the development of savory and fruit-forward flavor profiles in a variety of food products. Its natural occurrence has been noted in cooked beef liver, roasted sesame seed oil, and acid-hydrolyzed soy protein, contributing to the characteristic flavor of these foods.^[5] As a flavoring agent, it is valued for its ability to impart distinct notes at very low concentrations.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **1-Methylthio-2-propanone**.

Property	Value	Reference(s)
IUPAC Name	1-methylsulfanylpropan-2-one	[3]
CAS Number	14109-72-9	[3]
Molecular Formula	C4H8OS	[3]
Molecular Weight	104.17 g/mol	[3][6]
Appearance	Colorless to pale yellow liquid	[3][6]
Density	0.967-0.973 g/cm ³ @ 25°C	[3][7]
Boiling Point	35-40°C @ 15.00 mm Hg; 144-145°C @ 760 mm Hg	[5][7]
Flash Point	42.78°C (109.00°F)	[6][7]
Refractive Index	1.395-1.405 @ 20.00°C	[6][7]
Solubility	Soluble in alcohol; very slightly soluble in water	[1][5]

2. Regulatory Status and Safety

1-Methylthio-2-propanone is recognized as a safe flavoring substance by major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[3][8] In the United States, it is listed by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS).[7][9]

Data Presentation: Regulatory Information

Regulatory Body	Identifier	Status	Reference(s)
FEMA	3882	GRAS (Generally Recognized as Safe)	[3] [7] [10]
JECFA	495	No safety concern at current intake levels	[3] [8] [11]
European Union	12.244	Flavoring Substance	[7] [11]

3. Organoleptic Properties and Applications

1-Methylthio-2-propanone possesses a complex organoleptic profile, characterized primarily by a melon-like aroma.[\[1\]](#)[\[7\]](#) However, its taste profile is described as sulfurous, with notes of cabbage and garlic.[\[7\]](#) This duality makes it a versatile ingredient for creating both sweet and savory flavors. It is used to enhance flavors in baked goods, non-alcoholic beverages, and other food categories.

Data Presentation: Organoleptic Profile

Characteristic	Description	Conditions	Reference(s)
Odor Type	Melon	At 0.10% in dipropylene glycol	[6] [7]
Flavor Type	Sulfurous, Cabbage, Garlic	-	[7]

Data Presentation: Recommended Usage Levels (FEMA GRAS)

The following levels are based on FEMA's GRAS assessment and represent typical concentrations in finished food products.

Food Category	Average Usual PPM	Average Maximum PPM	Reference(s)
Baked Goods	0.10	1.00	[7]
Beverages (non-alcoholic)	0.10	0.50	[7]

Experimental Protocols

Protocol 1: Sensory Evaluation of **1-Methylthio-2-propanone** in a Food Matrix

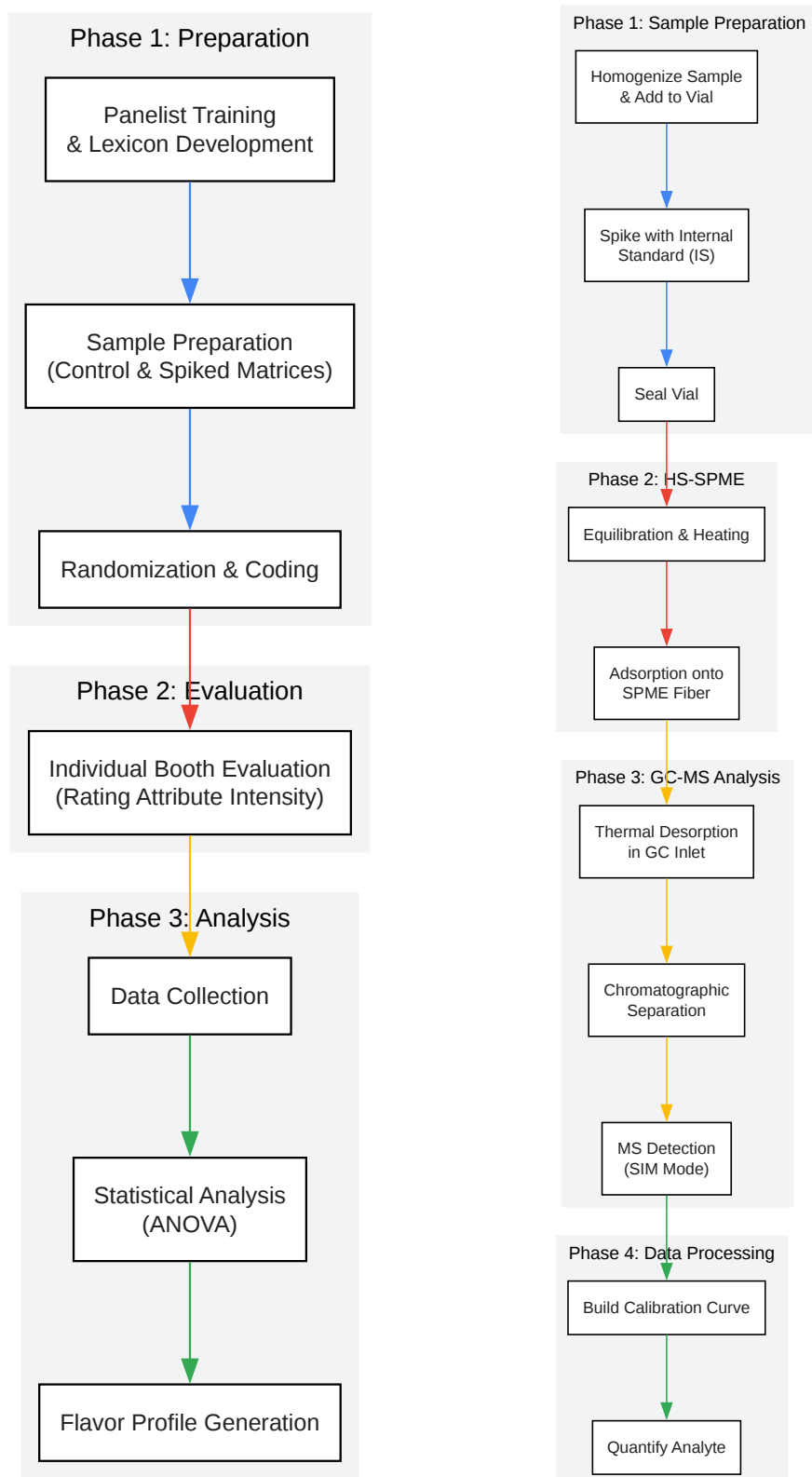
Objective: To characterize the flavor profile and intensity of **1-Methylthio-2-propanone** in a model food system using quantitative descriptive analysis.

Methodology:

- Panelist Selection and Training:
 - Recruit 10-12 panelists from a pool of individuals experienced in sensory evaluation.
 - Conduct screening tests for taste acuity and odor recognition.
 - Train panelists over several sessions to identify and scale the intensity of key flavor attributes associated with **1-Methylthio-2-propanone** (e.g., melon, sulfurous, cooked cabbage, garlic, savory). Utilize a flavor wheel and established reference standards for training.[\[12\]](#)
- Sample Preparation:
 - Prepare a base food matrix (e.g., a simple cracker dough or a neutral sugar solution) to serve as a control.
 - Create a stock solution of **1-Methylthio-2-propanone** (e.g., 1% in a food-grade solvent like propylene glycol).
 - Spike the food matrix with the stock solution to achieve three different concentrations reflecting the typical usage range (e.g., 0.1 ppm, 0.5 ppm, and 1.0 ppm).[\[7\]](#)

- Code all samples (including the control) with random three-digit numbers.
- Evaluation Procedure:
 - Conduct the evaluation in a dedicated sensory lab with controlled lighting and ventilation. [\[13\]](#)
 - Present the coded samples to panelists in a randomized order.
 - Instruct panelists to evaluate each sample and rate the intensity of the pre-defined flavor attributes on a 10-point scale (where 0 = absent and 10 = extremely intense). [\[12\]](#)
 - Provide unsalted crackers and purified water for palate cleansing between samples.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Calculate the mean intensity for each attribute at each concentration level.
 - Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant differences in attribute intensity between the control and the different concentrations of the flavoring agent.
 - Visualize the results using a spider web or bar chart to represent the flavor profile of each sample.

Visualization: Sensory Evaluation Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Methylthio-2-propanone | C₄H₈OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1-methyl thio-2-propanone, 14109-72-9 [perflavory.com]
- 6. parchem.com [parchem.com]
- 7. 1-methyl thio-2-propanone, 14109-72-9 [thegoodscentcompany.com]
- 8. WHO | JECFA [apps.who.int]
- 9. femaflavor.org [femaflavor.org]
- 10. robinsonbrothers.uk [robinsonbrothers.uk]
- 11. flavordata.com [flavordata.com]
- 12. cacaoofexcellence.org [cacaoofexcellence.org]
- 13. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- To cite this document: BenchChem. [1-Methylthio-2-propanone as a flavoring agent in food science.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082341#1-methylthio-2-propanone-as-a-flavoring-agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com